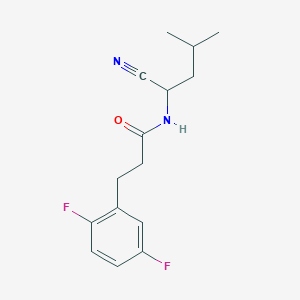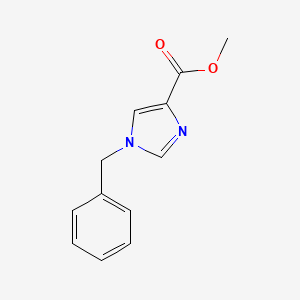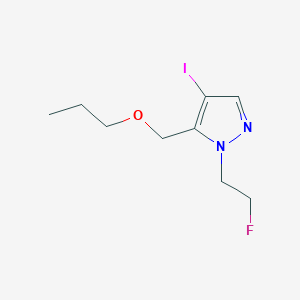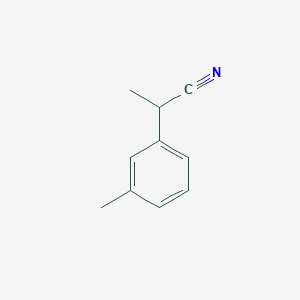![molecular formula C14H11F3N4O B2957293 2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866145-74-6](/img/structure/B2957293.png)
2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A straightforward strategy for synthesis of highly functionalized trifluoromethyl 2H-furans is described. The copper-catalyzed method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones . This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .Chemical Reactions Analysis
The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones . This mechanism is part of the copper-catalyzed method that allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
Research on structurally similar pyrimidinones, such as the study by Craciun, Huang, and Mager (1998), focuses on understanding the molecular and crystal structure through X-ray diffraction and ab initio calculations. These studies reveal insights into tautomeric forms and intermolecular hydrogen bonding, which are crucial for predicting the behavior of pyrimidinone derivatives in various environments (L. Craciun, Rui H. Huang, & S. Mager, 1998).
Biochemical Applications
Pyrimidinones have been explored as cofactors in enzymatic reactions, demonstrating their potential in biochemical applications. For instance, Bailey and Ayling (1978) showed that certain pyrimidinone derivatives could serve as cofactors for phenylalanine hydroxylase, a critical enzyme in amino acid metabolism (S. W. Bailey & J. Ayling, 1978).
Material Science and Engineering
In materials science, the incorporation of pyrimidinone structures into polymers has been investigated for creating materials with specific properties. Yan et al. (2011) synthesized fluorinated polyimides derived from a pyridine-containing diamine, showcasing the application of pyrimidinone-related structures in developing materials with high thermal stability, optical transparency, and mechanical strength (S. Yan et al., 2011).
Antimicrobial and Anti-inflammatory Research
The antimicrobial and anti-inflammatory potentials of pyrimidinone derivatives have also been a focus. Amr, Sabry, and Abdulla (2007) synthesized a series of compounds using citrazinic acid as a synthon, demonstrating good anti-inflammatory activity comparable to Prednisolone®, a known anti-inflammatory drug (A. Amr, N. M. Sabry, & Mohamed M. Abdulla, 2007).
Eigenschaften
IUPAC Name |
2-amino-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c15-14(16,17)11-9-12(22)21(13(18)20-11)19-8-4-7-10-5-2-1-3-6-10/h1-9H,(H2,18,20)/b7-4+,19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBRQYXSVYNAEB-SIARZVSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=O)C=C(N=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2957211.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2957213.png)
![1-[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2957215.png)


![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2957219.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2957220.png)

![methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2957226.png)

![3,5-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2957228.png)

